physicochemical properties of tert-Butyl 4-(difluoromethyl)-1H-pyrazole-1-carboxylate
physicochemical properties of tert-Butyl 4-(difluoromethyl)-1H-pyrazole-1-carboxylate
An In-Depth Technical Guide to the Physicochemical Properties of tert-Butyl 4-(difluoromethyl)-1H-pyrazole-1-carboxylate
Introduction
tert-Butyl 4-(difluoromethyl)-1H-pyrazole-1-carboxylate is a heterocyclic organic compound of significant interest to the fields of medicinal chemistry and drug discovery. As an N-Boc protected pyrazole, it serves as a versatile synthetic building block. The incorporation of a difluoromethyl (-CHF₂) group is a key structural feature; this moiety is a well-established bioisostere for hydroxyl or thiol groups, capable of modulating physicochemical properties such as lipophilicity and metabolic stability, and participating in hydrogen bonding. Understanding the core physicochemical properties of this molecule is paramount for its effective use in synthesis, for predicting the behavior of its derivatives in biological systems, and for ensuring safe and stable handling. This guide provides a comprehensive analysis of its known and predicted properties, supported by established analytical methodologies.
Molecular Structure and Core Identifiers
The foundational attributes of a compound are its structure and standard chemical identifiers. These provide an unambiguous basis for all further scientific investigation.
| Identifier | Value | Source |
| IUPAC Name | tert-butyl 4-(difluoromethyl)-1H-pyrazole-1-carboxylate | N/A |
| CAS Number | 2232877-36-8 | [1] |
| Molecular Formula | C₉H₁₂F₂N₂O₂ | [1] |
| Molecular Weight | 218.20 g/mol | [1] |
| SMILES | CC(C)(C)OC(=O)N1C=C(C=N1)C(F)F | [1] |
| InChIKey | Not explicitly available in search results. | N/A |
Chemical Structure: The molecule consists of a central five-membered pyrazole ring. The nitrogen at position 1 is protected by a tert-butoxycarbonyl (Boc) group, which enhances lipophilicity and modulates the reactivity of the ring. The carbon at position 4 is substituted with a difluoromethyl group, which significantly influences the electronic properties and potential biological interactions of the molecule.
Physicochemical Properties: A Comprehensive Overview
A compound's utility in research and development is largely dictated by its physical and chemical properties. The following table summarizes the key physicochemical data for tert-Butyl 4-(difluoromethyl)-1H-pyrazole-1-carboxylate, combining supplier data with predictions based on the behavior of analogous chemical structures.
| Property | Value / Observation | Rationale & Context |
| Physical Form | Expected to be a solid at room temperature. | Analogs such as tert-butyl 4-amino-1H-pyrazole-1-carboxylate and tert-butyl 4-iodo-1H-pyrazole-1-carboxylate are solids[2][3]. |
| Melting Point | Data not available. Expected range: 80-130°C. | This estimation is based on the observed melting points of various other substituted pyrazole derivatives. A sharp, defined melting point is a primary indicator of sample purity. |
| Boiling Point | Decomposes upon heating. | The tert-butoxycarbonyl (Boc) protecting group is thermally labile and will typically cleave at elevated temperatures before a boiling point at atmospheric pressure can be reached[4]. |
| Solubility | Predicted to be soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol, DMSO) and poorly soluble in water. | The overall structure, with its bulky, nonpolar Boc group and hydrocarbon backbone, suggests good solubility in organic media. The polar pyrazole core and the potential for hydrogen bonding with the -CHF₂ group are insufficient to confer significant aqueous solubility[5][6]. |
| Lipophilicity (logP) | Data not available. Predicted to be moderately lipophilic. | The Boc group significantly increases lipophilicity. This property is critical for drug candidates, as it influences membrane permeability and absorption. Computational tools are often used for reliable prediction in series of related compounds. |
| pKa | Data not available. | The pyrazole ring is intrinsically weakly basic. However, the electron-withdrawing N-Boc group drastically reduces the basicity of the ring nitrogens. Therefore, the molecule is not expected to protonate under typical physiological conditions. |
Spectroscopic and Analytical Characterization
The structural elucidation of tert-Butyl 4-(difluoromethyl)-1H-pyrazole-1-carboxylate relies on a combination of standard spectroscopic techniques. The expected spectral data are as follows:
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : Key expected signals include a prominent singlet around 1.6 ppm corresponding to the nine equivalent protons of the tert-butyl group. The protons on the pyrazole ring would appear as distinct singlets or doublets in the aromatic region (7.5-9.0 ppm ). The difluoromethyl proton (-CH F₂) is most characteristic, expected to appear as a triplet (a 1:2:1 pattern) around 6.5-7.5 ppm due to coupling with the two adjacent fluorine atoms, with a large coupling constant (JHF) of approximately 50-60 Hz[7][8].
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¹³C NMR : The spectrum would show characteristic signals for the tert-butyl group (quaternary carbon ~85 ppm, methyl carbons ~28 ppm) and the carbonyl of the Boc group (~148 ppm). The difluoromethyl carbon would be identifiable as a triplet due to one-bond carbon-fluorine coupling (¹JCF).
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¹⁹F NMR : This spectrum would provide a clean signal confirming the presence of the -CHF₂ group, likely appearing as a doublet coupled to the single proton.
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Infrared (IR) Spectroscopy : The IR spectrum would be dominated by a strong absorption band around 1730-1750 cm⁻¹ , which is characteristic of the C=O stretch of the carbamate (Boc group). Other notable peaks would include C-H stretching vibrations around 2900-3000 cm⁻¹ and C-F stretching vibrations in the 1000-1100 cm⁻¹ region[5][9].
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Mass Spectrometry (MS) : Under electrospray ionization (ESI), the molecule would be expected to show a protonated molecular ion [M+H]⁺ at m/z 219. A common and diagnostic fragmentation pattern would be the loss of the tert-butyl group ([M-56]⁺) or the entire Boc group.
Experimental Protocols for Property Determination
To ensure scientific rigor, physicochemical properties must be determined using standardized, reproducible methods. The following protocols are industry-standard approaches suitable for characterizing the title compound.
Protocol 4.1: Solubility Determination via the Shake-Flask Method (OECD 105)
This method is considered the gold standard for determining the aqueous solubility of a compound. It relies on achieving a saturated solution and measuring the concentration of the dissolved analyte.
Causality : This protocol is designed to establish a true thermodynamic equilibrium between the undissolved solid and the solvent (water), ensuring the measured concentration represents the maximum solubility. The centrifugation step is critical to remove all suspended microcrystals, which would otherwise lead to an overestimation of solubility.
Step-by-Step Methodology :
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Preparation : Add an excess amount of tert-Butyl 4-(difluoromethyl)-1H-pyrazole-1-carboxylate to a known volume of purified water (e.g., 10 mg in 2 mL) in a glass vial.
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Equilibration : Seal the vial and agitate it at a constant, controlled temperature (e.g., 25°C) for a minimum of 24 hours to ensure equilibrium is reached. Visual confirmation of excess solid should be made.
-
Phase Separation : Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling : Carefully extract a precise aliquot of the clear supernatant without disturbing the solid pellet.
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Quantification : Dilute the aliquot with a suitable organic solvent (e.g., acetonitrile) and analyze the concentration using a calibrated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
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Calculation : Determine the solubility in mg/L or mol/L based on the measured concentration and the dilution factor.
Caption: Workflow for solubility determination using the Shake-Flask method.
Stability, Handling, and Storage
Proper handling and storage are critical for maintaining the integrity of research chemicals.
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Storage Conditions : The compound should be stored in a tightly sealed container in a dry environment at refrigerated temperatures (2-8°C)[1]. This minimizes degradation from atmospheric moisture and potential thermal decomposition.
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Chemical Stability : The N-Boc protecting group is the most reactive site under certain conditions. It is highly susceptible to cleavage under strong acidic conditions (e.g., trifluoroacetic acid, or hydrochloric acid in an organic solvent)[4]. It is generally stable to basic conditions and a wide range of nucleophiles and reducing agents, making it a valuable protecting group in multi-step synthesis.
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Safety Precautions : Based on available safety data for this compound, it is classified as hazardous. It may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and be harmful if inhaled (H332), potentially causing respiratory irritation (H335)[1]. Therefore, handling should be performed in a well-ventilated fume hood using appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
tert-Butyl 4-(difluoromethyl)-1H-pyrazole-1-carboxylate is a valuable building block for chemical synthesis, particularly in the development of novel pharmaceutical agents. Its key physicochemical characteristics—moderate lipophilicity conferred by the Boc group, poor aqueous solubility, and the unique electronic nature of the difluoromethyl substituent—define its behavior in both chemical reactions and biological contexts. The stability of the molecule is dominated by the acid-labile nature of the N-Boc group, a critical consideration for synthetic planning. The comprehensive data and protocols outlined in this guide provide researchers, scientists, and drug development professionals with the foundational knowledge required to effectively and safely utilize this compound in their research endeavors.
References
- ResearchGate. (n.d.). Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. Available from: [Link]
- National Institutes of Health. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC. Available from: [Link]
- Google Patents. (n.d.). CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
- The Royal Society of Chemistry. (n.d.). Supporting Information for Boiling Water-Catalyzed Neutral and Selective N-Boc Deprotection. Available from: [Link]
- MDPI. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Available from: [Link]
- Royal Society of Chemistry. (2014). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. Available from: [Link]
- National Institutes of Health. (n.d.). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. PMC. Available from: [Link]
- Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]-1-methyl-1H-pyrazole-4-carboxylic_acid)
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